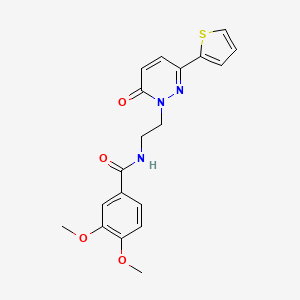![molecular formula C17H12N2O2S2 B2559481 5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 379241-50-6](/img/structure/B2559481.png)
5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H12N2O2S2 and its molecular weight is 340.42. The purity is usually 95%.
BenchChem offers high-quality 5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Thieno[2,3-d]pyrimidin-4(1H)-one derivatives have been studied for their potential as anticancer agents. Specifically, these compounds have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. One study reported that a compound labeled as “18” exhibited strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM and demonstrated significant proliferative effects against MCF-7 and HepG2 cancer cell lines .
Antitubercular Agents
These derivatives have also been evaluated for their antitubercular properties. Research has shown that certain thieno[2,3-d]pyrimidin-4(3H)-ones possess significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Compounds 13b and 29e, in particular, showed very good antimycobacterial activity with MIC values in the range of 6–8 μM, indicating their potential as antitubercular agents .
Inhibition of Mycobacterial Cytochrome bd Oxidase
Another application involves the inhibition of mycobacterial cytochrome bd oxidase, which is essential for the survival of Mycobacterium tuberculosis under various physiological conditions. A compound identified as N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) was found to be the most active, with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 .
Cell Cycle Arrest and Apoptosis Induction
The thieno[2,3-d]pyrimidin-4(1H)-one derivatives have been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells. For instance, compound 18 increased the levels of pro-apoptotic protein BAX and decreased the anti-apoptotic protein Bcl-2, leading to the stimulation of apoptosis .
Computational Drug Design
These compounds have been used in computational drug design to understand the molecular interactions at the VEGFR-2-18 complex. Molecular docking and dynamics simulations have provided insights into the structural and energetic features of the interaction, aiding in the development of new anticancer agents .
ADMET and Toxicity Studies
Thieno[2,3-d]pyrimidin-4(1H)-one derivatives have been subjected to computational Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies. These studies are crucial for evaluating the drug-likeness and potential toxicity of the compounds, which is an essential step in drug development .
Propiedades
IUPAC Name |
5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-10-7-8-13(21-10)12-9-23-15-14(12)16(20)19(17(22)18-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEDXCLUNJGJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2559399.png)
![1-[(N-benzylanilino)methyl]indole-2,3-dione](/img/structure/B2559401.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)
methanamine](/img/structure/B2559405.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559411.png)
![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)
![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)